

N6-Methyl-xylo-adenosine: A Foundational Technical Guide

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Compound of Interest

Compound Name: N6-Methyl-xylo-adenosine

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Introduction

N6-Methyl-xylo-adenosine is a synthetic nucleoside analog distinguished by a methyl group at the N6 position of the adenine base and a xylose sugar moiety in place of the natural ribose. This structural modification from the endogenous nucleoside adenosine suggests its potential as a modulator of various physiological processes. While comprehensive research on **N6-Methyl-xylo-adenosine** is still emerging, existing studies and research on related compounds indicate its potential as a smooth muscle vasodilator and an anti-cancer agent.^{[1][2][3]} This technical guide provides a consolidated overview of the foundational research on **N6-Methyl-xylo-adenosine**, including its synthesis, known biological context, and potential mechanisms of action based on related nucleoside analogs.

Physicochemical Properties

The fundamental physicochemical properties of **N6-Methyl-xylo-adenosine** are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of biological activity.

Property	Value	Reference
Molecular Formula	C11H15N5O4	[4]
Molecular Weight	281.27 g/mol	[4]
IUPAC Name	(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol	[4]
Synonyms	NSC 97113; 9H-Purin-6-amine, N-methyl-9-β-D-xylofuranosyl-; N-Methyl-9-beta-D-xylofuranosyl-9H-purine-6-amine	[4]
Predicted Boiling Point	649.1±65.0°C	[4]
Predicted Density	1.85±0.1 g/cm3	[4]

Synthesis of N6-Methyl-xylo-adenosine

The synthesis of **N6-Methyl-xylo-adenosine** can be achieved through the methylation of 9-β-D-xylofuranosyladenine. The following protocol is a standard method for this conversion.

Experimental Protocol: N6-Methylation

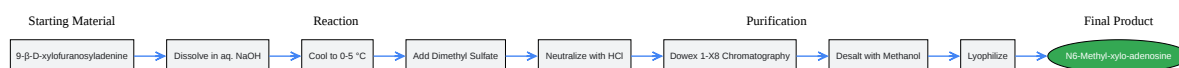
Materials and Reagents:

Reagent	Grade
9-β-D-xylofuranosyladenine	≥98%
Dimethyl sulfate (DMS)	≥99%
Sodium hydroxide (NaOH)	ACS grade
Dowex 1-X8 resin (OH- form)	200-400 mesh
Ammonium bicarbonate (NH ₄ HCO ₃)	≥99%
Methanol (MeOH)	Anhydrous
Dichloromethane (DCM)	Anhydrous
Hydrochloric acid (HCl)	ACS grade
Deionized water	Millipore

Procedure:

- **Dissolution:** Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Cool the solution to 0-5 °C in an ice bath.
- **Methylation:** Slowly add 1.5 equivalents of dimethyl sulfate (DMS) to the cooled solution while stirring. Maintain the temperature between 0-5 °C.
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).
- **Neutralization:** Once the reaction is complete, neutralize the solution with hydrochloric acid (HCl).
- **Purification:** Purify the crude product using a Dowex 1-X8 (OH- form) column, eluting with an ammonium bicarbonate gradient.
- **Desalting:** Desalt the fractions containing the product by repeated co-evaporation with methanol.

- Final Product: Lyophilize the purified, desalted solution to obtain **N6-Methyl-xylo-adenosine** as a white solid.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.



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Figure 1. Synthesis workflow for **N6-Methyl-xylo-adenosine**.

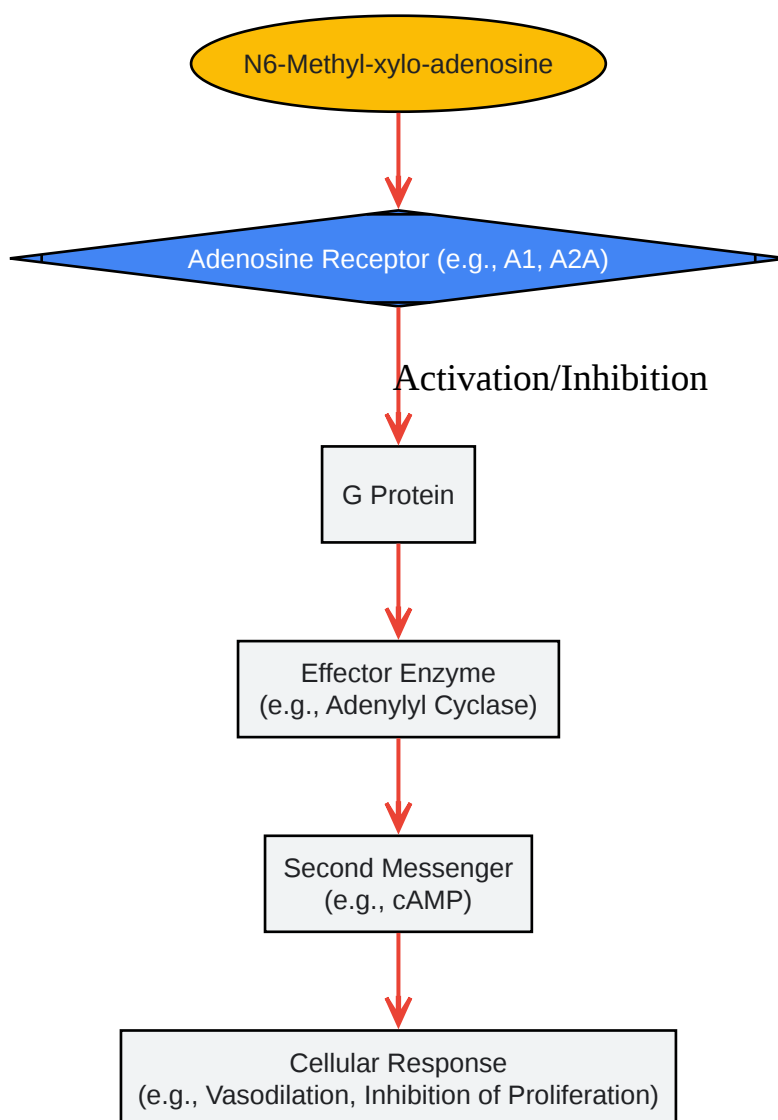
Biological Context and Potential Mechanisms of Action

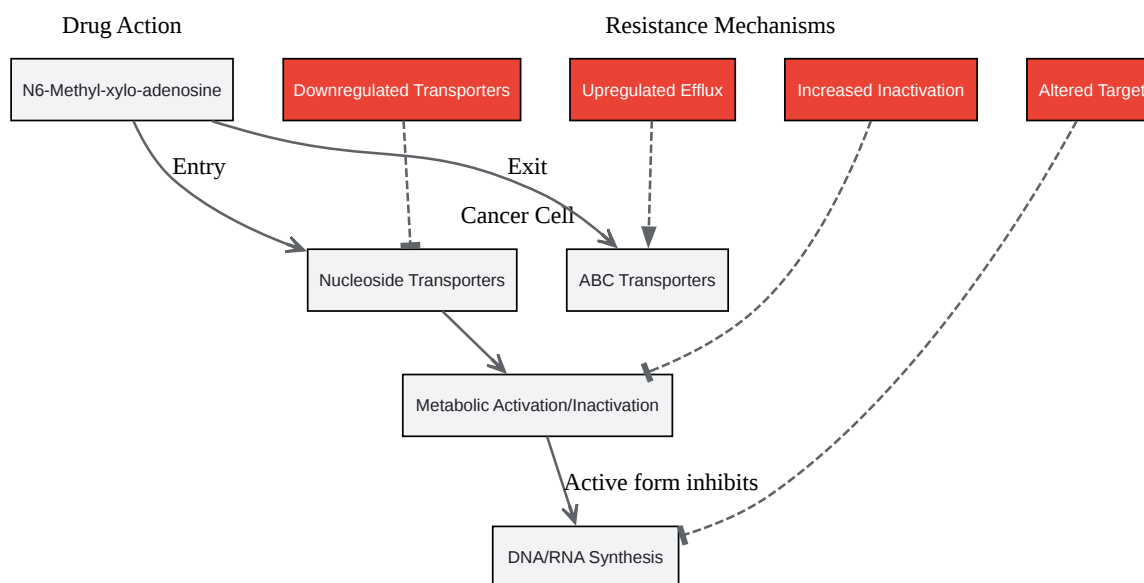
Direct experimental evidence for the biological activity of **N6-Methyl-xylo-adenosine** is limited. However, based on its structural similarity to other adenosine analogs, a number of potential biological roles can be inferred.

Adenosine Receptor Modulation

Adenosine receptors (A1, A2A, A2B, and A3) are a class of G protein-coupled receptors that mediate the diverse physiological effects of adenosine. N6-substituted adenosine analogs are well-known modulators of these receptors. Research on N6-cyclopentyl-3'-substituted-xylofuranosyladenosines has demonstrated that the xylo-sugar configuration is well-tolerated and can result in potent affinity for the A1 adenosine receptor.^[5] These compounds were found to act as antagonists.^[5] This suggests that **N6-Methyl-xylo-adenosine** may also interact with adenosine receptors, potentially acting as an agonist or antagonist.

The potential interaction with adenosine receptors could explain the reported smooth muscle vasodilator properties of adenosine analogs.^{[1][2][3]} Activation of A2A and A2B receptors in vascular smooth muscle cells typically leads to vasodilation.





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